molecular formula C19H16F3NO4 B13466918 Fmoc-L-a-trifluoromethyl-Ala

Fmoc-L-a-trifluoromethyl-Ala

Cat. No.: B13466918
M. Wt: 379.3 g/mol
InChI Key: WDBDMOCINHCAEN-SFHVURJKSA-N
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Description

Fmoc-L-a-trifluoromethyl-Ala: is a derivative of alanine, an amino acid, where the alpha hydrogen is replaced by a trifluoromethyl group. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-a-trifluoromethyl-Ala typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-L-a-trifluoromethyl-Ala can undergo oxidation reactions, typically involving the trifluoromethyl group.

    Reduction: Reduction reactions can target the Fmoc group, leading to its removal.

    Substitution: The compound can participate in substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C19H16F3NO4

Molecular Weight

379.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid

InChI

InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25)/t18-/m0/s1

InChI Key

WDBDMOCINHCAEN-SFHVURJKSA-N

Isomeric SMILES

C[C@](C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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